PF-4136309

概要

説明

準備方法

The synthesis of PF-4136309 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of chiral columns for enantiomeric separation to ensure the purity of the compound . Industrial production methods focus on optimizing the yield and purity of this compound through controlled reaction conditions and purification techniques .

化学反応の分析

PF-4136309 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

PF-4136309 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study CCR2-mediated signaling pathways and their role in various biological processes.

Biology: Employed in research to understand the role of CCR2 in immune cell migration and inflammation.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and inflammatory disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting CCR2

作用機序

PF-4136309 exerts its effects by specifically binding to the chemokine receptor 2 (CCR2) and preventing the binding of its natural ligand, monocyte chemoattractant protein-1 (MCP-1). This inhibition blocks CCR2 activation and subsequent signal transduction, leading to the suppression of inflammatory processes, angiogenesis, tumor cell migration, and proliferation .

類似化合物との比較

PF-4136309 is compared with other CCR2 antagonists, such as:

RS-504393: Another CCR2 antagonist with similar inhibitory effects on CCR2-mediated signaling.

BMS-813160: A CCR2/CCR5 dual antagonist with broader applications in treating inflammatory and autoimmune diseases.

This compound stands out due to its high selectivity, oral bioavailability, and excellent in vitro and in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile .

生物活性

PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). This compound has garnered attention for its potential therapeutic applications in various inflammatory and oncological conditions, particularly due to its ability to modulate immune responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

This compound functions primarily as a CCR2 antagonist, inhibiting the binding of CCL2 (also known as MCP-1) to its receptor. This action disrupts the recruitment of monocytes and myeloid-derived suppressor cells (MDSCs) to sites of inflammation and tumors. By blocking CCR2, this compound can reduce tumor-associated macrophage infiltration and alter the tumor microenvironment, which may enhance anti-tumor immunity.

Pharmacological Profile

This compound has shown a favorable pharmacokinetic profile with high oral bioavailability and low hERG activity, indicating a reduced risk for cardiac side effects. The compound exhibits an IC50 value of approximately 5.2 nM for CCR2, demonstrating its potency in inhibiting receptor activity .

Table 1: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Chemical Structure | (Rac)-INCB8761 |

| Target Receptor | CCR2 |

| IC50 | 5.2 nM |

| Oral Bioavailability | High |

| hERG Activity | Low |

In Vivo Studies

In preclinical studies, this compound has been administered in various animal models to evaluate its efficacy in reducing tumor growth and modulating immune responses. For instance, in a study involving pancreatic ductal adenocarcinoma (PDAC), treatment with this compound resulted in a significant decrease in tumor-infiltrating macrophages and inflammatory monocytes .

Case Study: PDAC Model

- Objective : Assess the impact of this compound on tumor-infiltrating immune cells.

- Method : Mice were treated with this compound at a dosage of 100 mg/kg.

- Results : Significant reductions in CD11b+Ly6G−Ly6CloF4/80HiMHCII+ macrophages were observed after 21 days of treatment.

In Vitro Studies

This compound has also been evaluated in vitro for its effects on various cell types. It was found to inhibit the migration of monocytes in response to CCL2, thereby confirming its role as an effective CCR2 antagonist .

Structural Insights

Recent studies utilizing molecular docking have provided insights into the binding interactions between this compound and CCR2. These studies suggest that subtle structural differences within the receptor's binding pocket contribute to the selectivity of this compound over other chemokine receptors such as CCR5 .

Table 2: Structural Characteristics of this compound Binding

| Feature | Description |

|---|---|

| Binding Mode | Orthosteric |

| Selectivity | High for CCR2 over CCR5 |

| Key Interactions | Hydrogen bonds with critical residues |

Clinical Development

This compound has progressed into human clinical trials, aimed at evaluating its safety and efficacy in treating conditions characterized by excessive inflammation or tumor progression. Early-phase studies have indicated promising results regarding its tolerability and biological activity in humans.

特性

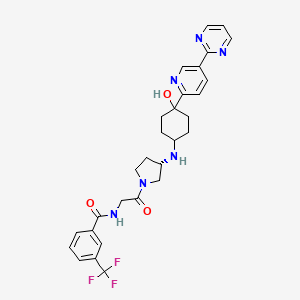

IUPAC Name |

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026041 | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341224-83-6 | |

| Record name | PF-4136309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4136309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。